molecular formula C22H27N3O3S B2947028 6,7-dimethoxy-3-(3-methoxypropyl)-2-(phenethylsulfanyl)-4(3H)-quinazolinimine CAS No. 477848-77-4

6,7-dimethoxy-3-(3-methoxypropyl)-2-(phenethylsulfanyl)-4(3H)-quinazolinimine

Cat. No. B2947028
CAS RN: 477848-77-4
M. Wt: 413.54
InChI Key: LSKBCVDSVVEBSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-3-(3-methoxypropyl)-2-(phenethylsulfanyl)-4(3H)-quinazolinimine, also known as 6,7-DMQPEPEQ, is a novel quinazolinimine compound with a wide range of potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry. 6,7-DMQPEPEQ has been studied for its ability to interact with proteins and enzymes, as well as its ability to modulate the activity of various biochemical pathways. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 6,7-DMQPEPEQ research.

Scientific Research Applications

Synthesis of Quinazoline Derivatives

Quinazoline derivatives have been synthesized for various purposes, including the exploration of their antitumor, antimalarial, and enzyme inhibitory activities. For instance, the synthesis of quino(1,2-c)quinazolinium derivatives as analogs of antitumor benzo(c)phenanthridine alkaloids showcases the interest in quinazoline compounds for potential antitumor applications (Phillips & Castle, 1980). Additionally, the quest for potent antimalarial drug leads resulted in the synthesis of approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, highlighting the potential of quinazoline derivatives in treating malaria (Mizukawa et al., 2021).

Biological Activities and Applications

Quinazoline derivatives exhibit a wide range of biological activities, including antitumor, antimalarial, and inhibitory effects against various enzymes. The synthesis and characterization of quinazoline derivatives have been extensively studied, with compounds showing significant biological activities. For example, homobivalent quinazolinimines have been identified as novel nanomolar inhibitors of cholinesterases, with selectivity toward butyrylcholinesterase, showcasing the therapeutic potential of quinazoline derivatives in neurodegenerative diseases (Decker, 2006).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the behavior of quinazoline derivatives in biological systems. For instance, a novel analogue of 3-benzylquinazolin-4(3H)-ones was studied for its potential as an anti-hypertension agent, with a developed HPLC method for determining its concentration in rat plasma (Chang et al., 2016). These studies are crucial for advancing the development of quinazoline-based therapeutics.

properties

IUPAC Name

6,7-dimethoxy-3-(3-methoxypropyl)-2-(2-phenylethylsulfanyl)quinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-26-12-7-11-25-21(23)17-14-19(27-2)20(28-3)15-18(17)24-22(25)29-13-10-16-8-5-4-6-9-16/h4-6,8-9,14-15,23H,7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKBCVDSVVEBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=N)C2=CC(=C(C=C2N=C1SCCC3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-3-(3-methoxypropyl)-2-(phenethylsulfanyl)-4(3H)-quinazolinimine

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